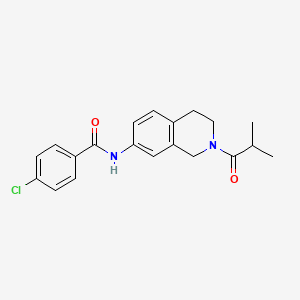

4-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical compound that has gained significant attention in scientific research over the years. It is a potent inhibitor of certain enzymes and has been studied extensively for its potential applications in various fields.

Scientific Research Applications

Synthesis and Manufacturing Processes

- A study by Walker et al. (2010) describes the development of a manufacturing route for a novel anticonvulsant compound, highlighting the process of coupling tetrahydroisoquinoline with a benzoate side chain to yield the parent molecule, which is a key step in the synthesis of related compounds (Walker et al., 2010).

Chemical Synthesis Methods

- Schuster, Lázár, and Fülöp (2010) developed a synthesis method for 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives, demonstrating the utility of isocyanide-based, three-component reactions (Schuster et al., 2010).

Catalysis and Chemical Reactions

- Song et al. (2010) explored the synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation, showcasing the use of tetrahydroisoquinoline derivatives in catalytic processes (Song et al., 2010).

- Zhu, Zhou, and Xia (2016) reported on a metal-free method for synthesizing isoquinoline-1,3(2H,4H)-dione derivatives, indicating the potential for creating diverse tetrahydroisoquinoline structures (Zhu et al., 2016).

Photocyclisation in Organic Chemistry

- Ninomiya et al. (1984) conducted a study on the synthesis of benzo[a]quinolizines related to certain alkaloids, which involved the acylation of 3,4-dihydro-1-methylisoquinoline, demonstrating the application of tetrahydroisoquinolines in photocyclisation processes (Ninomiya et al., 1984).

Pharmaceutical and Medicinal Applications

- Norman et al. (1996) synthesized and evaluated heterocyclic carboxamides as potential antipsychotic agents, illustrating the relevance of tetrahydroisoquinoline structures in the development of pharmaceutical compounds (Norman et al., 1996).

Advanced Organic Synthesis Techniques

- Zaki, Radwan, and El-Dean (2017) developed a synthetic method for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, showing the versatility of tetrahydroisoquinoline frameworks in organic synthesis (Zaki et al., 2017).

Mechanism of Action

The mode of action of a compound generally involves binding to its target(s) and modulating their activity, which can lead to changes in biochemical pathways and cellular functions . The specific effects would depend on the nature of the targets and how they are altered by the compound.

Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties can greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The result of a compound’s action can vary widely, from modulating cellular signaling pathways to altering physiological responses. This would depend on the specific targets and pathways affected by the compound .

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence a compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets, or affect its stability and hence its ability to exert its effects .

properties

IUPAC Name |

4-chloro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2/c1-13(2)20(25)23-10-9-14-5-8-18(11-16(14)12-23)22-19(24)15-3-6-17(21)7-4-15/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGMZVQOBAXAKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,7,8-Tetramethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2957755.png)

![3-[[(4-Fluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B2957756.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-thiophenecarboxylate](/img/structure/B2957757.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2957761.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2957762.png)

![Tert-butyl 5-amino-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2957766.png)

![4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2957767.png)

![4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol](/img/structure/B2957769.png)